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Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with

the molecular formula HC(OCH₃)₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester

compound, it features a central carbon atom bonded to three methoxy groups, making it a valuable C1

building block in organic synthesis. This colorless liquid is characterized by its polar nature, moderate water

solubility, and excellent solubility in common organic solvents including methanol, ethanol, and acetone. Its

stability toward nucleophilic and basic reagents, combined with its reactivity under acidic conditions, makes

it particularly valuable for protection-deprotection chemistry and as a precursor in carbon-carbon bond

formation reactions. The compound's unique reactivity profile has led to its widespread application in

pharmaceutical synthesis, materials science, and the development of novel synthetic methodologies. [1] [2]
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Trimethoxymethane serves as an efficient methyl radical precursor in nickel/photoredox dual catalytic

systems, enabling the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild reaction

conditions. This innovative methodology represents a significant advancement over traditional methylation

approaches that often require harsh conditions or specialized reagents. The process involves a carefully

orchestrated mechanistic pathway where photoexcitation of the photoredox catalyst generates an excited

state that facilitates electron transfer processes. This activates a nickel catalyst cycle, leading to the

generation of chlorine atoms through photolysis of a Ni(III) aryl chloride species. These chlorine atoms then

abstract hydrogen atoms from trimethoxymethane, generating a tertiary radical that undergoes β-scission to

liberate methyl radicals. These methyl radicals are subsequently captured by nickel intermediates to facilitate

cross-coupling, allowing for selective methylation of diverse substrates with excellent functional group

tolerance. This method is particularly valuable for late-stage functionalization of complex molecules in

pharmaceutical synthesis, where preserving other sensitive functional groups is crucial. [1]

Enantioselective Synthesis and C-C Bond Formation

In the realm of stereoselective synthesis, trimethoxymethane plays a critical role in the direct, highly

enantioselective reaction with N-azidoacetyl-1,3-thiazolidine-2-thione. This transformation, catalyzed by a

Tol-BINAPNiCl₂ system in the presence of TESOTf and 2,6-lutidine, enables efficient access to

enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. The orthoester functionality of

trimethoxymethane serves as both a reacting partner and a protecting group, allowing for subsequent

chemical manipulations. The heterocyclic scaffold of the starting material can be readily removed by

treatment with various amines, providing flexibility in synthetic design. This methodology has been

successfully applied to the efficient synthesis of lacosamide and its derivatives through a novel C-C bond-

forming process, demonstrating the utility of trimethoxymethane in the construction of biologically active

molecules with precise stereochemical control. [1]

Protection of Functional Groups

Trimethoxymethane is widely employed as an effective protecting agent for various functional groups,

including carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its stability toward basic and

nucleophilic reagents makes it particularly valuable in multi-step synthetic sequences where orthogonal

protection strategies are required. The protection mechanism typically involves acid-catalyzed exchange

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.chemicalbook.com/article/trimethoxymethane-applications-in-organic-synthesis.htm
https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.chemicalbook.com/article/trimethoxymethane-applications-in-organic-synthesis.htm
https://www.smolecule.com/products/s1491746?utm_src=pdf-body
https://www.smolecule.com/products/s1491746?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


reactions, where the orthoester functionality forms stable cyclic intermediates with the functional group to be

protected. Deprotection can be achieved under mild acidic conditions, regenerating the original functional

group without decomposition. This protecting group strategy has found extensive application in peptide

synthesis, natural product chemistry, and the preparation of complex molecular architectures where selective

manipulation of specific functional groups is necessary. [3]

Solvent and Reaction Medium

Beyond its reactivity as a chemical reagent, trimethoxymethane serves as a valuable polar solvent in

various synthetic transformations. Its aprotic nature, moderate boiling point, and good solvating power for a

wide range of organic compounds make it suitable as a reaction medium for both thermal and photochemical

processes. In recent advancements, trimethoxymethane has been employed in combination with deep

eutectic solvents (DES) to create efficient reaction systems. For instance, in the N-formylation of aromatic

amines, a deep eutectic solvent composed of choline chloride and SnCl₂ acts as both catalyst and reaction

medium, with trimethoxymethane serving as the formylating agent. This synergistic combination enables

efficient transformations with 100% atom economy, eliminating the need for hazardous organic solvents

and catalysts, and representing a significant step toward more sustainable synthetic methodologies. [4]

Table 1: Key Applications of Trimethoxymethane in Organic Synthesis

Application Area Reaction Type Key Features Typical Yields

Methylation Radical methylation
of (hetero)aryl

chlorides

Nickel/photoredox dual catalysis,
mild conditions, broad functional

group tolerance

High (exact yields
substrate-

dependent)

Enantioselective
Synthesis

Reaction with N-

azidoacetyl
thioimides

Tol-BINAPNiCl₂ catalysis, high

enantioselectivity, access to
lacosamide derivatives

High (reported in

specific
examples)

N-Formylation Formylation of
aromatic amines

Deep eutectic solvent as
catalyst/medium, 100% atom

economy, no hazardous solvents

Good to excellent
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Application Area Reaction Type Key Features Typical Yields

Protecting Group Protection of
carboxylic acids,

hydroxyl groups,
esters

Stable to nucleophiles and bases,
mild acidic deprotection

Typically high

Enol Ether
Synthesis

Conversion of β-
dicarbonyls to enol

ethers

Acid-catalyzed, one-pot
procedure, simple workup

61-66% (for 4-
methoxy-3-

penten-2-one)

Experimental Protocols

Protocol 1: Radical Methylation of (Hetero)Aryl Chlorides Using
Trimethoxymethane

Principle: This protocol describes the photoredox/nickel dual catalytic methylation of (hetero)aryl

chlorides using trimethoxymethane as a methyl radical source. The method enables C(sp²)-CH₃ bond

formation under mild conditions via a radical cross-coupling mechanism. [1]

Materials:

Aryl or heteroaryl chloride substrate (1.0 equiv)

Trimethoxymethane (as methyl source and solvent, 0.1 M concentration)
Ni(cl₂)(bpy) (5 mol%)

Photoredox catalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
K₃PO₄ (2.0 equiv)

Anhydrous DMA (if additional solvent required)
Inert atmosphere equipment (glove box or Schlenk line)

Procedure:

In a glove box under nitrogen atmosphere, add aryl chloride substrate (0.2 mmol), nickel catalyst
(5 mol%), and photoredox catalyst (2 mol%) to a 10 mL reaction vial.

Add trimethoxymethane (2.0 mL) as both methyl source and reaction medium, followed by K₃PO₄
(2.0 equiv).
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Securely cap the vial and remove it from the glove box.

Place the reaction vial 10 cm from a 34 W blue LED lamp and irradiate with stirring for 16-24 hours
at room temperature.

Monitor reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (3 × 5

mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Notes:

The reaction exhibits broad functional group compatibility including esters, nitriles, and

heterocycles.
For less soluble substrates, addition of anhydrous DMA (up to 50% v/v) may improve conversion.

Scale-up reactions may require optimization of light penetration and mixing.

Protocol 2: Synthesis of Enol Ethers from β-Dicarbonyl
Compounds

Principle: This procedure describes the acid-catalyzed conversion of 2,4-pentanedione to 4-methoxy-3-

penten-2-one using trimethoxymethane. The reaction proceeds via acetal formation followed by

elimination, providing a convenient route to enol ethers. [5]

Materials:

2,4-Pentanedione (250 mmol, 25.0 g)
Trimethoxymethane (250 mmol, 26.53 g)

p-Toluenesulfonic acid monohydrate (2.8 mmol, 0.54 g)
Anhydrous methanol (62 mL)

Carbon tetrachloride (for azeotropic removal of methanol)
Equipment: 250 mL flame-dried flask, condenser, drying tube, oil bath

Procedure:

In a flame-dried 250 mL one-necked flask equipped with condenser and drying tube, combine 2,4-
pentanedione (25.0 g, 250 mmol), trimethoxymethane (26.53 g, 250 mmol), p-toluenesulfonic
acid (0.54 g, 2.8 mmol), and anhydrous methanol (62 mL).
Heat the mixture in an oil bath at 55°C for 5 hours with stirring.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure using a

rotary evaporator.
Add carbon tetrachloride (50 mL) and concentrate again to ensure complete removal of methanol.

Distill the crude product using a short-path condenser under reduced pressure, collecting the fraction
boiling at 43-47°C (4 mm Hg) with an oil bath temperature not exceeding 60°C.

The product, 4-methoxy-3-penten-2-one, is obtained as a colorless liquid (17.3-18.8 g, 61-66%
yield).

Characterization:

IR (neat): 1674, 1590, 1165, 922 cm⁻¹
¹H NMR (CDCl₃): δ 2.15 (s, 3H), 2.28 (s, 3H), 3.64 (s, 3H), 5.41 (s, 1H)

Notes:

Excessive heating during distillation (>65°C bath temperature) significantly reduces yield.
The product is useful for γ-alkylation of enones and has been applied in prostaglandin synthesis.

Protocol 3: N-Formylation of Aromatic Amines in Deep Eutectic
Solvent

Principle: This eco-friendly protocol describes the N-formylation of aromatic amines using

trimethoxymethane in a deep eutectic solvent (DES) that acts as both catalyst and reaction medium,

achieving 100% atom economy. [4]

Materials:

Aromatic amine (1.0 equiv)

Trimethoxymethane (2.0 equiv)
Formic acid (1.0 equiv, for N-formylation)

Deep eutectic solvent (prepared from choline chloride and SnCl₂)
Equipment: Round-bottom flask, heating mantle, condenser

Procedure:

Prepare the deep eutectic solvent by mixing choline chloride and SnCl₂ in a 1:1 molar ratio and
heating at 80°C until a homogeneous liquid forms.

In a round-bottom flask, combine aromatic amine (1.0 mmol), trimethoxymethane (2.0 mmol),
formic acid (1.0 mmol, if performing N-formylation), and DES (3 mL).
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Heat the reaction mixture at 70°C with stirring for the appropriate time (monitor by TLC).

For N-formylation: Cool the reaction mixture and extract with ethyl acetate (3 × 10 mL).
For amidine synthesis: Use only trimethoxymethane and amine in DES at 70°C without formic acid.

Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate.
Purify the product by recrystallization or column chromatography if needed.

Notes:

The DES can be recycled and reused for multiple runs after extraction of the product.
This method avoids hazardous organic solvents and catalysts.

Yields are typically good to excellent for a wide range of aromatic amines.

Table 2: Optimization Parameters for Trimethoxymethane Reactions

Reaction Type Optimal Catalyst Temperature Reaction Time Key Additives

Radical
Methylation

NiCl₂(bpy)/Ir-
photoredox

Room
temperature

16-24 h K₃PO₄ (base)

Enol Ether
Formation

p-Toluenesulfonic
acid

55°C 5 h None

N-Formylation Deep eutectic solvent
(ChCl-SnCl₂)

70°C 3-6 h (substrate
dependent)

Formic acid (for
formylation)

Enantioselective
Reaction

Tol-BINAPNiCl₂ Not specified Not specified TESOTf, 2,6-
lutidine

Safety, Handling, and Environmental Considerations

Stability and Storage Conditions

Trimethoxymethane is generally stable under basic conditions and toward nucleophiles, but it is

susceptible to hydrolysis under acidic conditions. The compound should be stored in airtight containers

under an inert atmosphere to prevent moisture absorption, which can lead to gradual decomposition to

methanol and methyl formate. For long-term storage, molecular sieves (3Å or 4Å) are recommended to
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maintain anhydrous conditions. Commercial trimethoxymethane typically contains stabilizers to prevent

decomposition, and distillation from calcium hydride or sodium metal may be necessary for applications

requiring strictly anhydrous conditions. Storage temperatures should not exceed 25°C, and containers should

be kept tightly sealed in a cool, dry, well-ventilated area away from incompatible materials such as strong

acids and oxidizing agents. [1] [2]

Toxicity and Environmental Profile

While comprehensive toxicological data for trimethoxymethane is limited, appropriate precautions should

be taken based on its structural characteristics and relationship to similar compounds. As with many volatile

organic compounds, exposure should be minimized through adequate ventilation and the use of personal

protective equipment including chemical-resistant gloves and safety goggles. The environmental impact of

trimethoxymethane is considered moderate, with potential for atmospheric volatilization if released.

However, its relatively rapid hydrolysis in the presence of environmental moisture and acids reduces its

persistence in ecosystems. From a green chemistry perspective, trimethoxymethane offers advantages over

many halogenated solvents, and its use in catalytic systems and closed-loop processes aligns with the

principles of sustainable synthesis. [1] [2]

Visualization of Experimental Workflows
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Reaction Type Selection

Catalyst System

Reaction Conditions

Start: Reaction Selection

Methylation of Aryl Chlorides Enol Ether Synthesis N-Formylation Enantioselective Reaction
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Product Isolation & Analysis
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Diagram 1: Experimental workflow for planning trimethoxymethane-mediated reactions, showing key

decision points and optimal conditions for different transformation types.

Conclusion and Future Perspectives

Trimethoxymethane has established itself as a versatile reagent in modern organic synthesis, with

applications spanning from its traditional role as a protecting agent to its emerging uses in photoredox

catalysis and sustainable chemistry. The development of novel methodologies leveraging

trimethoxymethane as a methyl radical source represents a significant advancement in C-H
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functionalization chemistry, providing milder alternatives to conventional approaches. Furthermore, its

integration with green solvent systems such as deep eutectic solvents aligns with the increasing emphasis on

sustainable synthetic practices in pharmaceutical and fine chemical industries. Future research directions will

likely focus on expanding the scope of trimethoxymethane-mediated transformations, developing

asymmetric variants of existing reactions, and further optimizing its use in continuous flow processes and

other advanced reactor technologies. As synthetic chemistry continues to evolve toward more efficient and

environmentally responsible practices, trimethoxymethane is poised to maintain its relevance as a valuable

synthetic tool with unique reactivity and favorable safety profile compared to many alternative reagents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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